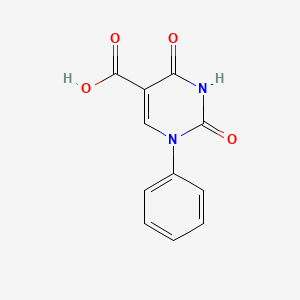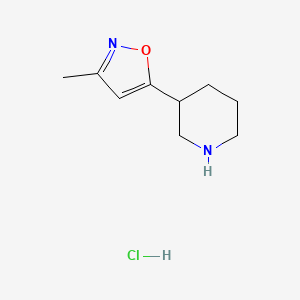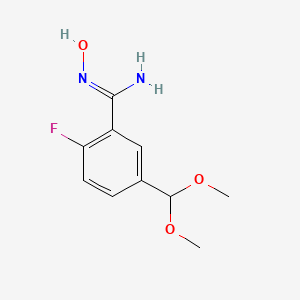
5-Amino-3-(3-metiltiofen-2-il)-1,2,4-tiadiazol
Descripción general
Descripción
The compound “3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine” is a complex organic molecule that contains a thiophene ring and a thiadiazole ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Thiadiazole is a type of diazole with two nitrogen atoms and one sulfur atom in a five-membered ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the structure of the compound and its functional groups .Aplicaciones Científicas De Investigación
Actividad Antinociceptiva
Este compuesto ha sido estudiado por su potencial para aliviar el dolor. La investigación indica que los derivados de esta molécula exhiben efectos antinociceptivos significativos en modelos de ratón de dolor tónico, como la prueba de formalina . Estos hallazgos sugieren que el compuesto podría desarrollarse en una nueva clase de analgésicos que podrían ser particularmente efectivos en el tratamiento de las condiciones de dolor crónico.
Propiedades Antialodínicas
Además de su actividad antinociceptiva, este compuesto ha mostrado promesa en el tratamiento del dolor neuropático. Ha demostrado propiedades antialodínicas en modelos de neuropatía periférica inducida por quimioterapia . Esta aplicación es particularmente relevante para los pacientes con cáncer que sufren dolor como efecto secundario de la quimioterapia.
Efectividad Analgésica
La eficacia analgésica del compuesto se ha evaluado en varios modelos de dolor. Se ha descubierto que tiene un efecto analgésico sin inducir efectos secundarios sedantes a dosis activas . Esta propiedad es crucial para mantener la calidad de vida en pacientes que requieren manejo del dolor.
Potencial Anticonvulsivo
Los derivados de este compuesto se han explorado por sus propiedades anticonvulsivas. Los estudios sugieren que podrían ser efectivos en el tratamiento de afecciones como la epilepsia, ya que muestran actividad en modelos animales de convulsiones . La capacidad del compuesto para modular los canales de sodio y calcio sensibles al voltaje neuronal puede estar en la base de sus efectos anticonvulsivos.
Análisis de Estructura Molecular
Se ha determinado la estructura cristalina de compuestos relacionados, lo que ayuda a comprender las interacciones moleculares y la estabilidad del compuesto . Tales análisis estructurales son fundamentales para el diseño racional de fármacos y para predecir el comportamiento de estos compuestos en sistemas biológicos.
Síntesis de Compuestos Híbridos
Este compuesto sirve como un bloque de construcción para crear nuevas moléculas híbridas con posibles aplicaciones terapéuticas. La síntesis de estos híbridos podría conducir al desarrollo de fármacos con modos de acción duales o múltiples, mejorando su eficacia y reduciendo los efectos secundarios .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that this compound has shown significant antinociceptive effects , suggesting that it may interact with pain receptors or pathways.
Mode of Action
It has been observed to have antinociceptive properties , indicating that it may interact with pain receptors or pathways to reduce the perception of pain.
Biochemical Pathways
Given its antinociceptive properties , it is likely that this compound affects pathways related to pain perception and response.
Result of Action
The most notable result of the action of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is its antinociceptive effect
Análisis Bioquímico
Biochemical Properties
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways . The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.
Cellular Effects
The effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways . Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.
Molecular Mechanism
At the molecular level, 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management
Dosage Effects in Animal Models
The effects of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects . At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.
Transport and Distribution
The transport and distribution of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.
Subcellular Localization
The subcellular localization of 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVHDWAXMKBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




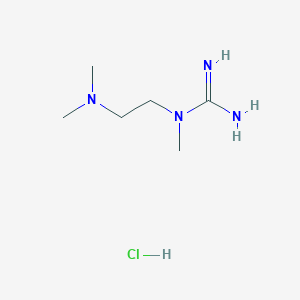
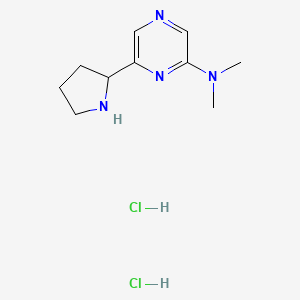

![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)
![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
